Norgnoscopine
Overview
Description
Norgnoscopine is a biochemical compound with the molecular formula C21H21NO7 and a molecular weight of 399.39 . It is also known by alternate names such as (3S)-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone .
Molecular Structure Analysis
The molecular structure of Norgnoscopine is represented by the formula C21H21NO7 . The compound is solid in its physical state .Physical And Chemical Properties Analysis
Norgnoscopine is a solid compound . It has a molecular weight of 399.39 and a specific rotation of -203.4° (c = 1.0, Methanol) . The compound is pale yellow in appearance .Scientific Research Applications
Treatment of Schizophrenia : Norquetiapine, as NQ freebase-PLGA microspheres, has shown potential for long-term treatment of schizophrenia (Park et al., 2018).
Medicinal Plant Research : The discovery of norethindrone and similar compounds, likely including Norquetiapine, has spurred significant research into drug plants, benefiting from advanced chromatographic procedures and radioactive tracer techniques (Tyler, 1988).
Pharmacological Effects : Quetiapine-norquetiapine exhibits multiple pharmacological effects at dopaminergic, serotonergic, and noradrenergic targets, contributing to their antipsychotic, antidepressant, and anxiolytic properties (Nyberg & Widzowski, 2010).
Antidepressant and Mood-Stabilizing Effects : Norquetiapine has unexpected properties that may explain the clinical antidepressant and mood-stabilizing effects observed (Goldstein, Nyberg, & Brecher, 2008).
Inhibition of hERG Tail Currents : Quetiapine and Norquetiapine have similar potency in inhibiting hERG tail currents, which are significant in cardiac pharmacology (Lee et al., 2018).
properties
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-24-12-5-4-11-15(18(12)25-2)21(23)29-17(11)16-14-10(6-7-22-16)8-13-19(20(14)26-3)28-9-27-13/h4-5,8,16-17,22H,6-7,9H2,1-3H3/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPOYAHTOQXBP-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)C3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@H](OC2=O)[C@H]3C4=C(C5=C(C=C4CCN3)OCO5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577352 | |
Record name | (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norgnoscopine | |
CAS RN |
36017-64-8 | |
Record name | (3S)-6,7-Dimethoxy-3-(4-methoxy-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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